molecular formula C7H2F6 B039297 2,4,5-Trifluorobenzotrifluoride CAS No. 112290-07-0

2,4,5-Trifluorobenzotrifluoride

Cat. No.: B039297
CAS No.: 112290-07-0
M. Wt: 200.08 g/mol
InChI Key: NNHFUVFJLYJMFV-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzotrifluoride, also known as 1,2,4-trifluoro-5-(trifluoromethyl)benzene, is a chemical compound with the molecular formula C7H2F6. It is characterized by the presence of three fluorine atoms and a trifluoromethyl group attached to a benzene ring. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorobenzotrifluoride typically involves the fluorination of benzotrifluoride derivatives. One common method includes the reaction of 2,4,5-trifluorobenzoyl chloride with a fluorinating agent such as antimony trifluoride (SbF3) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete fluorination .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trifluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

2,4,5-Trifluorobenzotrifluoride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4,5-Trifluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The trifluoromethyl group contributes to the compound’s electron-withdrawing properties, influencing its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Uniqueness: 2,4,5-Trifluorobenzotrifluoride is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring high stability, reactivity, and specific interaction with target molecules .

Properties

IUPAC Name

1,2,4-trifluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHFUVFJLYJMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556340
Record name 1,2,4-Trifluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112290-07-0
Record name 1,2,4-Trifluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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